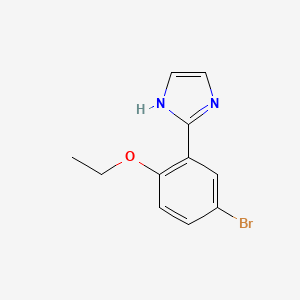

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the bromo and ethoxy groups on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole typically involves the following steps:

Bromination: The starting material, 2-ethoxyphenyl, undergoes bromination to introduce the bromo group at the 5-position.

Imidazole Formation: The brominated intermediate is then reacted with imidazole under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it valuable in the development of new materials.

Biology

This compound is utilized in biological studies to investigate its interactions with specific molecular targets. For instance, it has been shown to interact with melanocortin receptors, which are involved in energy homeostasis and metabolic regulation. Such interactions are crucial for understanding the pharmacodynamics of compounds in drug development.

Medicine

The potential therapeutic applications of this compound include its use in treating metabolic disorders such as cachexia. Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer effects.

Case Studies

-

Antimicrobial Activity : A study evaluated the antibacterial efficacy of imidazole derivatives against various strains of bacteria. Results indicated that compounds similar to this compound demonstrated promising activity against resistant strains.

- Method : Disk diffusion method was employed to assess antibacterial activity.

- Findings : The compound exhibited significant inhibition zones against both gram-positive and gram-negative bacteria.

-

Anticancer Potential : Another study focused on the anticancer properties of imidazole derivatives. The results suggested that structural modifications could enhance their potency against cancer cell lines.

- Method : Cell viability assays were conducted to determine cytotoxic effects.

- Findings : Certain derivatives maintained high viability in normal cells while exhibiting selective toxicity towards cancer cells.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-ethoxyphenylboronic acid

- 5-Bromo-2-methoxyphenylboronic acid

- 5-Bromo-2-hydroxyphenylboronic acid

Uniqueness

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole is unique due to the presence of both the bromo and ethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Biological Activity

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole is a heterocyclic organic compound recognized for its diverse biological activities, particularly in anticancer, antimicrobial, and antiviral applications. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Activity: The compound has shown promising results against multiple cancer cell lines. It operates primarily through enzyme inhibition and modulation of signaling pathways.

- Antimicrobial Properties: Studies have highlighted its efficacy against various bacterial strains and fungi.

- Antiviral Potential: Preliminary investigations suggest it may inhibit viral replication, although further studies are necessary.

Anticancer Activity

A pivotal study evaluated the anticancer properties of this compound against several human tumor cell lines. The compound demonstrated significant antiproliferative effects, with IC50 values indicating strong potency.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| NCI-H460 | 0.4 |

| HCT-15 | 1.1 |

| HL-60 | >10 |

| MCF-7 | 0.6 |

The data suggest that the compound's activity varies across different cell lines, highlighting the importance of structural modifications in enhancing its efficacy .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: The compound binds to active sites of specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation: It modulates receptor activities involved in cell signaling, affecting proliferation and survival pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various pathogens. Its effectiveness was compared to standard antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | E. coli: 20 |

| S. aureus: 22 | |

| B. subtilis: 21 | |

| Norfloxacin | E. coli: 28 |

| S. aureus: 32 |

The compound exhibited substantial zones of inhibition against tested bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives similar to this compound:

- Study on Anticancer Efficacy: A study found that derivatives with ethoxy substituents showed enhanced activity against cancer cell lines compared to their non-substituted counterparts .

- Antimicrobial Research: Another investigation demonstrated that introducing bromine into imidazole frameworks significantly increased antimicrobial activity against resistant strains like MRSA .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the most reliable synthetic routes for preparing 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from brominated aromatic precursors. Key steps include:

- Substitution reactions : Ethoxylation of 5-bromo-2-hydroxyphenyl intermediates using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Imidazole ring formation : Cyclization via the Debus-Radziszewski reaction using glyoxal, ammonium acetate, and a brominated precursor under reflux in ethanol .

Optimization Strategies :- Control reaction temperature (60–80°C) to minimize side reactions.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate eluent).

- Monitor reaction progress using TLC or HPLC to ensure completion.

Q. Advanced Structural Elucidation

Q. Q2. How can X-ray crystallography and spectroscopic methods resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement . Key parameters:

- Collect high-resolution data (≤ 0.8 Å) to resolve Br and O positions.

- Validate hydrogen bonding and π-π stacking interactions in the crystal lattice .

- Spectroscopy :

Q. Biological Activity Profiling

Q. Q3. What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

- In vitro assays :

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., EGFR PDB: 1M17). Validate with MD simulations (GROMACS) to assess stability .

Q. Advanced Computational Modeling

Q. Q4. How can computational methods address contradictions between experimental and predicted physicochemical properties?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, solubility, and bioavailability. Discrepancies arise from:

- Mitigation : Cross-validate with experimental data (e.g., HPLC logP measurements) and refine force fields in MD simulations .

Q. Handling Data Contradictions

Q. Q5. How should researchers resolve discrepancies between NMR data and X-ray crystallographic results for this compound?

Methodological Answer:

- Scenario : NMR suggests a planar imidazole ring, while X-ray shows slight puckering.

- Resolution Steps :

- Verify sample purity : Ensure NMR samples are free of impurities (HPLC ≥ 95%).

- Temperature effects : X-ray data at 200 K may capture low-energy conformers not observed in room-temperature NMR .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify dominant conformers .

Q. Safety and Handling Protocols

Q. Q6. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C11H11BrN2O/c1-2-15-10-4-3-8(12)7-9(10)11-13-5-6-14-11/h3-7H,2H2,1H3,(H,13,14) |

InChI Key |

CIBZMADCCDSRQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C2=NC=CN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.